benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate
Brand Name: Vulcanchem
CAS No.: 1199792-80-7
VCID: VC2576049
InChI: InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21)
SMILES: CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol

benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate

CAS No.: 1199792-80-7

Cat. No.: VC2576049

Molecular Formula: C17H24N2O4

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate - 1199792-80-7

Specification

CAS No. 1199792-80-7
Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
IUPAC Name benzyl N-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropyl]carbamate
Standard InChI InChI=1S/C17H24N2O4/c1-16(2,3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,20)(H,19,21)
Standard InChI Key VDYDKXWODONWLD-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NCC1(CC1)NC(=O)OCC2=CC=CC=C2

Introduction

Benzyl N-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]carbamate is a synthetic organic compound with applications in medicinal chemistry and peptide/protein engineering. This carbamate derivative features a tert-butoxycarbonyl (Boc)-protected amine, a benzyl carbamate group, and a cyclopropyl scaffold, making it a specialized reagent for constructing complex molecular architectures. Below is a structured analysis of its properties, synthesis, and potential applications.

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₄
Molecular Weight320.389 g/mol
CAS Number1199792-80-7
Purity≥97% (HPLC)
StorageRoom temperature, dry
InChI1S/C17H24N2O4/c1-16(2, 3)23-14(20)18-12-17(9-10-17)19-15(21)22-11-13-7-5-4-6-8-13/h4-8H, 9-12H2, 1-3H3, (H, 18, 20)(H, 19, 21)

Applications in Research and Industry

Role in Peptide and Protein Chemistry

The Boc and benzyl groups make this compound a protecting-group reagent for constructing:

  • Cyclopropane-containing peptides: Enables incorporation of strained rings to modulate bioactivity.

  • Protein degraders (PROTACs): Acts as a building block for E3 ligase-targeting molecules, as indicated by its classification as a "Protein Degrader Building Block" .

Stability and Reactivity

  • Boc deprotection: Cleaved under acidic conditions (e.g., TFA or HCl/dioxane) to regenerate the free amine.

  • Benzyl removal: Hydrogenolysis (H₂/Pd-C) or catalytic transfer hydrogenation (CTH) eliminates the benzyl group.

These orthogonal protecting groups allow precise control over synthesis steps, making the compound valuable in multi-step reactions .

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